molecular formula C8H7BrF2O B2692373 1-Bromo-2-ethoxy-3,5-difluorobenzene CAS No. 1242418-44-5

1-Bromo-2-ethoxy-3,5-difluorobenzene

Cat. No.: B2692373
CAS No.: 1242418-44-5
M. Wt: 237.044
InChI Key: UKCJLVWCOPSPCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-ethoxy-3,5-difluorobenzene is an organic compound with the molecular formula C8H7BrF2O. It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and ethoxy groups attached to a benzene ring. This compound is of interest in various fields of scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-ethoxy-3,5-difluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-ethoxy-3,5-difluorobenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-ethoxy-3,5-difluorobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Electrophilic Aromatic Substitution: The compound can participate in further electrophilic substitution reactions, where the ethoxy and fluorine groups direct incoming electrophiles to specific positions on the benzene ring.

    Oxidation and Reduction: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can target the bromine atom or the aromatic ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or acyl chlorides in the presence of Lewis acids like aluminum chloride.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride for selective reductions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield an aniline derivative, while oxidation of the ethoxy group could produce an aldehyde or carboxylic acid.

Scientific Research Applications

1-Bromo-2-ethoxy-3,5-difluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-2-ethoxy-3,5-difluorobenzene in chemical reactions typically involves the formation of reactive intermediates such as benzenonium ions in electrophilic aromatic substitution. The presence of electron-withdrawing fluorine atoms and the electron-donating ethoxy group influences the reactivity and orientation of the compound in these reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological studies or receptor binding in medicinal chemistry .

Comparison with Similar Compounds

1-Bromo-2-ethoxy-3,5-difluorobenzene can be compared with other halogenated aromatic compounds:

The uniqueness of this compound lies in its combination of bromine, fluorine, and ethoxy groups, which confer distinct reactivity and make it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

1-bromo-2-ethoxy-3,5-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-2-12-8-6(9)3-5(10)4-7(8)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCJLVWCOPSPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.